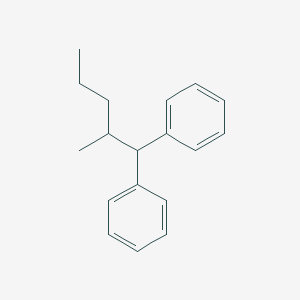
1,1'-(2-Methylpentane-1,1-diyl)dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(2-Methylpentane-1,1-diyl)dibenzene is an organic compound with the molecular formula C18H22 It is a derivative of dibenzene, where the central carbon atom is substituted with a 2-methylpentane group
Preparation Methods
The synthesis of 1,1’-(2-Methylpentane-1,1-diyl)dibenzene typically involves the reaction of benzene with 2-methylpentane derivatives under specific conditions. One common method involves Friedel-Crafts alkylation, where benzene reacts with 2-methylpentane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually require anhydrous environments and controlled temperatures to ensure the desired product is obtained .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis.
Chemical Reactions Analysis
1,1’-(2-Methylpentane-1,1-diyl)dibenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The oxidation process typically leads to the formation of carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions often result in the formation of alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions are common for this compound. Halogenation, nitration, and sulfonation can be achieved using reagents such as chlorine (Cl2), nitric acid (HNO3), and sulfuric acid (H2SO4), respectively.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation typically results in the formation of halogenated derivatives, while nitration produces nitro compounds.
Scientific Research Applications
1,1’-(2-Methylpentane-1,1-diyl)dibenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: The compound’s derivatives are studied for their potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 1,1’-(2-Methylpentane-1,1-diyl)dibenzene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary, but they often include signal transduction mechanisms that lead to changes in cellular functions.
Comparison with Similar Compounds
1,1’-(2-Methylpentane-1,1-diyl)dibenzene can be compared with other similar compounds, such as:
Properties
CAS No. |
824401-02-7 |
|---|---|
Molecular Formula |
C18H22 |
Molecular Weight |
238.4 g/mol |
IUPAC Name |
(2-methyl-1-phenylpentyl)benzene |
InChI |
InChI=1S/C18H22/c1-3-10-15(2)18(16-11-6-4-7-12-16)17-13-8-5-9-14-17/h4-9,11-15,18H,3,10H2,1-2H3 |
InChI Key |
UHXCYTXAFBUXAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















